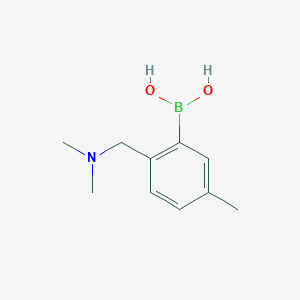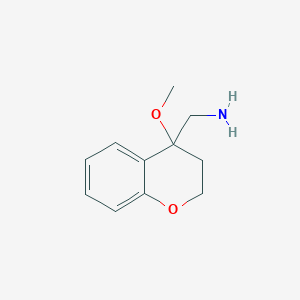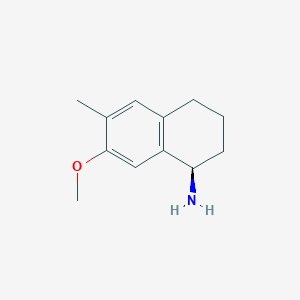![molecular formula C8H9ClN4 B15070197 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by the presence of a pyrazole ring fused to a pyridazine ring, with a chlorine atom at the 7th position and an isopropyl group at the 2nd position. Pyrazolopyridazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridazines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine: shares structural similarities with other pyrazolopyridazines such as:
Uniqueness
The presence of the isopropyl group at the 2nd position and the chlorine atom at the 7th position imparts unique physicochemical properties to this compound. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
7-chloro-2-propan-2-ylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-4-6-3-10-11-8(9)7(6)12-13/h3-5H,1-2H3 |
InChI Key |
KHZBQRXYSKLIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=NN=C(C2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
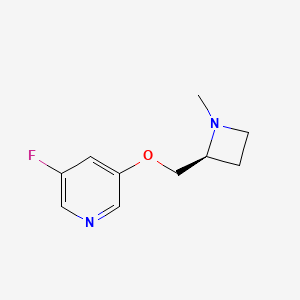
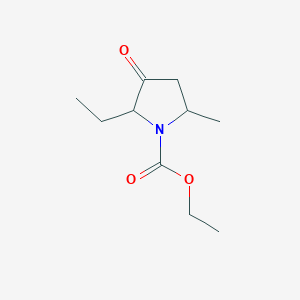
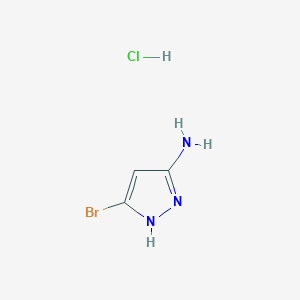
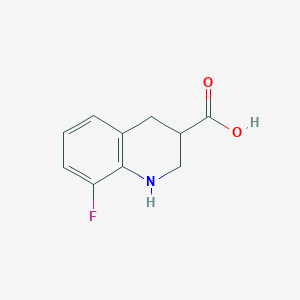


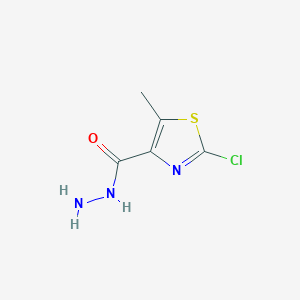

![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
